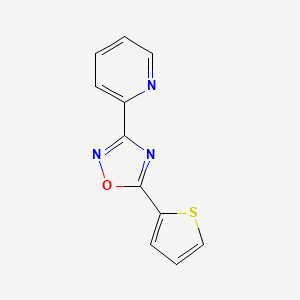

3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole

Description

Significance of 1,2,4-Oxadiazole (B8745197) Scaffolds in Modern Chemical Research

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered considerable attention in medicinal chemistry and materials science. nih.govlifechemicals.com Its unique structural and electronic properties make it a valuable scaffold in the design of novel compounds. nih.gov The 1,2,4-oxadiazole nucleus is considered a bioisostere for ester and amide functionalities, capable of enhancing metabolic stability and modulating target selectivity in drug candidates. lifechemicals.comrjptonline.org This has led to its incorporation into a variety of therapeutic agents. nih.gov

The inherent stability of the 1,2,4-oxadiazole ring, coupled with its ability to engage in hydrogen bonding, contributes to its favorable pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov Researchers have successfully synthesized a wide array of 1,2,4-oxadiazole derivatives that exhibit a broad spectrum of biological activities. nih.govnih.gov These activities are summarized in the following table.

| Biological Activity | Description |

| Anticancer | Derivatives have shown potent activity against various cancer cell lines, including breast, lung, and colon cancer. nih.govrjptonline.org |

| Anti-inflammatory | The scaffold is present in compounds designed to inhibit inflammatory pathways. ingentaconnect.com |

| Antimicrobial | Includes antibacterial and antifungal properties against a range of pathogens. nih.govtandfonline.com |

| Antiviral | Certain derivatives have been investigated for their potential to inhibit viral replication. nih.gov |

| Central Nervous System (CNS) Activity | The scaffold has been incorporated into molecules targeting CNS disorders. nih.gov |

Beyond its applications in medicine, the 1,2,4-oxadiazole scaffold has also found utility in materials science, where its derivatives have been explored for use in liquid crystals and luminescent materials. lifechemicals.com

Role of Pyridine (B92270) and Thiophene (B33073) Moieties in Bioactive Compounds

The inclusion of pyridine and thiophene rings in the structure of 3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole is of particular significance, as both are considered "privileged structures" in medicinal chemistry.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast number of FDA-approved drugs and naturally occurring bioactive compounds like vitamins and alkaloids. rsc.orgnih.gov Its presence can influence a molecule's solubility, basicity, and ability to interact with biological targets. mdpi.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many drug-receptor binding events. nih.gov Pyridine derivatives have demonstrated a wide array of pharmacological activities. nih.govwisdomlib.orgtandfonline.com

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that is also a key component in numerous pharmaceuticals. rsc.orgnih.gov The sulfur atom in the thiophene ring can participate in unique interactions with biological macromolecules, and the ring system itself can serve as a bioisosteric replacement for a benzene (B151609) ring, often leading to improved therapeutic profiles. nih.gov Thiophene and its derivatives are known to exhibit a diverse range of biological effects. derpharmachemica.comnih.govencyclopedia.pub

The table below summarizes the prominent biological activities associated with pyridine and thiophene moieties.

| Moiety | Associated Biological Activities |

| Pyridine | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory, Anticonvulsant, Analgesic. mdpi.comwisdomlib.org |

| Thiophene | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Antioxidant, Antipsychotic. nih.govmdpi.comnih.govencyclopedia.pub |

Overview of Research Trajectories for this compound and Related Structures

Given the absence of specific research on this compound, its potential research trajectories can be inferred from the well-documented activities of its constituent heterocyclic systems. The combination of the 1,2,4-oxadiazole, pyridine, and thiophene rings suggests that this compound could be a promising candidate for investigation in several areas of medicinal chemistry and materials science.

Potential Pharmacological Investigations:

Anticancer Agents: The demonstrated anticancer properties of all three constituent heterocycles make this a primary area for investigation. The compound could be screened against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.

Anti-inflammatory Drugs: The known anti-inflammatory activities of both thiophene and 1,2,4-oxadiazole derivatives suggest that this compound could be a candidate for development as a novel anti-inflammatory agent.

Antimicrobial Therapeutics: The broad-spectrum antimicrobial activities associated with pyridine, thiophene, and 1,2,4-oxadiazole scaffolds indicate that the target compound could possess antibacterial or antifungal properties.

Materials Science Applications:

The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electron-withdrawing and donating properties of the different rings could be fine-tuned to achieve desired electronic characteristics.

The synthesis of a library of derivatives of this compound, with modifications to the pyridine and thiophene rings, would be a logical next step. This would allow for the exploration of structure-activity relationships (SAR) and the optimization of any identified biological activities or material properties.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c1-2-6-12-8(4-1)10-13-11(15-14-10)9-5-3-7-16-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPIMDPZUZKGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249983 | |

| Record name | 2-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330459-35-3 | |

| Record name | 2-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330459-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyridin 2 Yl 5 Thiophen 2 Yl 1,2,4 Oxadiazole and Analogs

Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation

The formation of the 1,2,4-oxadiazole ring is a well-documented process in heterocyclic chemistry, with several reliable methods available for its construction. These pathways primarily involve the formation of the N-C-O-N-C backbone of the ring from appropriate precursors.

Cyclization Reactions of Amidoximes with Carboxylic Acid Derivatives

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivative, followed by a cyclodehydration step. mdpi.comnih.gov This process typically involves two key stages: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, and the subsequent intramolecular cyclization to yield the 1,2,4-oxadiazole ring. mdpi.com

For the synthesis of 3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole, this pathway can be approached in two ways:

Reacting pyridine-2-amidoxime with thiophene-2-carboxylic acid (or its activated form).

Reacting thiophene-2-amidoxime with pyridine-2-carboxylic acid (or its activated form).

The carboxylic acid is often activated to facilitate the initial acylation step. Common activating agents and carboxylic acid derivatives used include:

Acyl Chlorides and Anhydrides : These highly reactive derivatives readily acylate the amidoxime, often in the presence of a base to neutralize the resulting acid. mdpi.com

Carboxylic Acids with Coupling Reagents : A one-pot procedure often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amidoxime. nih.gov Widely used coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). nih.gov Other reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are also effective. acs.org

Esters : In the presence of a strong base, such as in a Sodium Hydroxide/Dimethyl Sulfoxide (NaOH/DMSO) superbase system, esters can serve as the acylating agent in a one-pot synthesis at room temperature. mdpi.com

The final cyclodehydration of the O-acylamidoxime intermediate is typically achieved through thermal heating or by using a catalyst. mdpi.comnih.gov

Alternative Cycloaddition Approaches

Beyond the amidoxime route, other synthetic strategies have been developed for the formation of the 1,2,4-oxadiazole ring.

1,3-Dipolar Cycloaddition : This method involves the [3+2] cycloaddition reaction between a nitrile and a nitrile oxide. organic-chemistry.org To form the target compound, this could involve the reaction of pyridine-2-nitrile with a thiophene-2-nitrile oxide, or vice-versa. Nitrile oxides are often generated in situ from the corresponding oximes or hydroximoyl halides.

Oxidative Cyclization : More recent approaches involve the oxidative cyclization of various precursors. One such method is the reaction of amidoximes with aldehydes, followed by an oxidative dehydrogenation step. nih.gov Another strategy is the I2-mediated oxidative formation of an N-S bond from nitriles and thioamides to produce 1,2,4-thiadiazoles, a conceptually related process. rsc.org Copper-catalyzed cascade reactions of amidines and methylarenes have also been reported to yield 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. mdpi.com

Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound is critically dependent on the availability of the appropriately substituted pyridine (B92270) and thiophene (B33073) precursors.

Preparation of Pyridine- and Thiophene-Containing Intermediates

The key intermediates for the most common synthetic routes are amidoximes and carboxylic acids containing the pyridine and thiophene moieties.

Amidoxime Synthesis : Pyridine-2-amidoxime and thiophene-2-amidoxime are typically prepared from their corresponding nitriles (pyridine-2-carbonitrile and thiophene-2-carbonitrile). The standard procedure involves the reaction of the nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine. nih.govresearchgate.net

Carboxylic Acid Synthesis : Thiophene-2-carboxylic acid and pyridine-2-carboxylic acid (picolinic acid) are commercially available but can also be synthesized through various methods. Thiophene-2-carboxylic acid can be prepared by the carbonation of 2-thienyllithium or 2-thienylmagnesium bromide (a Grignard reagent). beilstein-journals.org There are also catalytic methods for the synthesis of 2-thiophenecarboxylic acids from thiophenes using systems like CCl4–CH3OH with V-, Fe-, or Mo-containing catalysts. semanticscholar.org Pyridine-2-carboxylic acid is most commonly produced by the oxidation of 2-picoline.

For use in 1,2,4-oxadiazole synthesis, the carboxylic acids are often converted to more reactive derivatives like acyl chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.org

Regioselective Functionalization of the Oxadiazole Ring System

While the primary substituents at the 3- and 5-positions of the 1,2,4-oxadiazole are installed during the ring-forming reaction, subsequent functionalization of the heterocyclic rings can be a powerful strategy for creating analogs.

Functionalization of the Pyridine Ring : The pyridine ring is susceptible to electrophilic substitution at the 3-position, although it is generally less reactive than benzene (B151609). nih.gov Reactivity can be enhanced by forming the pyridine-N-oxide, which directs electrophiles to the 2- and 4-positions. The nitrogen atom in the pyridine ring also allows for quaternization reactions. nih.gov

Functionalization of the Thiophene Ring : Thiophene is an electron-rich aromatic ring that readily undergoes electrophilic substitution, primarily at the 5-position (if the 2-position is already substituted).

Direct Functionalization of Heterocycles via Metalation : Modern synthetic methods allow for the direct, regioselective functionalization of heterocyclic rings via metalation. For instance, the use of sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMP₂Zn·2LiCl or TMPMgCl·LiCl, can achieve regioselective zincation or magnesiation of heterocycles like oxadiazoles and triazoles under mild conditions. acs.orgacs.orgnih.gov This creates a metalated intermediate that can be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups. While demonstrated for 1,3,4-oxadiazoles, similar principles can be applied to 1,2,4-oxadiazole systems. acs.org

Optimization of Reaction Conditions and Yield Enhancement

Considerable effort has been directed towards optimizing the synthesis of 1,2,4-oxadiazoles to improve reaction efficiency, increase yields, and simplify purification processes.

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times and often improve yields for the synthesis of 1,2,4-oxadiazoles. nih.govnih.gov Both the initial acylation and the final cyclodehydration step can be accelerated, allowing for rapid, high-yielding, one-pot procedures. nih.gov

Catalyst and Reagent Optimization : The choice of catalyst and solvent system can significantly impact the reaction outcome. Superbase systems like MOH/DMSO (where M = Li, Na, K) have been shown to be highly effective for the cyclodehydration of O-acylamidoximes, often proceeding to completion in minutes at room temperature with excellent yields. researchgate.net Polymer-supported reagents, such as PS-Carbodiimide, can also be used. acs.org These reagents simplify product purification, as the byproducts can be removed by simple filtration. acs.org

The table below summarizes various conditions that can be optimized for the synthesis of 1,2,4-oxadiazoles.

| Parameter | Conventional Method | Optimized Method | Advantage of Optimization |

| Heating | Conventional heating (reflux) | Microwave Irradiation | Drastically reduced reaction times (hours to minutes), often higher yields. nih.govnih.gov |

| Procedure | Stepwise with isolation of intermediate | One-pot synthesis | Increased efficiency, reduced solvent waste, potentially higher overall yield. rsc.org |

| Cyclization Catalyst | Thermal (high temperature) | Superbase (e.g., NaOH/DMSO) | Mild reaction conditions (room temperature), very short reaction times, high yields. researchgate.net |

| Reagents | Solution-phase reagents | Polymer-supported reagents (e.g., PS-Carbodiimide) | Simplified purification via filtration, reduced workup time. acs.org |

| Activation | Acyl chloride formation | Direct use of carboxylic acid with coupling agents (e.g., EDC, HBTU) | Avoids an extra synthetic step, milder conditions. acs.org |

By carefully selecting precursors and optimizing reaction conditions through techniques like microwave heating and one-pot procedures, this compound and its analogs can be synthesized efficiently and in high yields.

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles to minimize hazardous substances, reduce reaction times, and improve yields. mdpi.com Key green methodologies include microwave-assisted synthesis, ultrasound-promoted reactions, and the use of environmentally benign catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully employed for the one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and aldehydes under solvent-free conditions. scispace.com

The microwave-assisted approach is versatile and robust, allowing for the creation of a diverse range of di-substituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes. rsc.org This method is characterized by its speed and efficiency, making it a highly attractive green alternative. rsc.org For heteroaryl derivatives, microwave-assisted synthesis provides a pathway for the functional group interconversion of heteroaryl carbonitriles and benzohydrazides to construct 1,3,4-oxadiazoles, a related isomer, in an atom-economical manner that is free of metals and external oxidants. acs.orgacs.org

Table 1: Examples of Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Analogs

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| Nitriles, Hydroxylamine, Aldehydes | Microwave, Solvent-free | 3,5-Disubstituted 1,2,4-oxadiazoles | Good to Excellent | scispace.comorganic-chemistry.org |

| Carboxylic Acids, Amidoximes | Microwave, One-pot | Di-substituted 1,2,4-oxadiazoles | High | rsc.org |

| Amidoximes, Acyl chlorides | Microwave, Solvent-free | 1,2,4-Oxadiazole derivatives | High | scispace.com |

| Heteroaryl Carbonitriles, Benzohydrazides | Microwave, 1-Butanol | Functionalized 1,3,4-Oxadiazoles | - | acs.org |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic route. Ultrasound irradiation enhances reaction rates and yields through acoustic cavitation. This method has been used for the facile synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction at room temperature, resulting in good yields and shorter reaction times. semanticscholar.orgresearchgate.net

Ultrasound-assisted synthesis is noted for being an economical and efficient method for producing biologically active compounds. nih.gov For instance, a novel process for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiols utilizes an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a minimal amount of solvent and without the need for acid or base catalysts. semanticscholar.org This highlights the potential of sonochemistry to create complex heterocyclic systems under mild and environmentally friendly conditions.

Table 2: Examples of Ultrasound-Assisted Synthesis of Oxadiazole Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| Aryl Nitrile Oxides, Isatin Schiff Bases | Ultrasound, Room Temperature | Spirooxindolo-1,2,4-oxadiazoles | Good (up to 85%) | semanticscholar.orgresearchgate.net |

| Aryl Hydrazides, CS₂ | Ultrasound, Low-solvent, Catalyst-free | 5-Substituted 1,3,4-oxadiazole-2-thiols | Good to Excellent | semanticscholar.org |

| Indole Triazole Thiol, Mercapto-oxadiazoles | Ultrasound | Indole derivatives with 1,3,4-oxadiazole | 82-93% | |

| 1,2,4-Triazole, Bromoacetamides | Ultrasound, 45-55°C | N-substituted 1,2,4-triazole acetamides | 75-89% | nih.gov |

Catalyst-Free and Alternative Green Methods

Developing synthetic routes that avoid the use of hazardous or heavy-metal catalysts is a central goal of green chemistry. One-pot syntheses of 1,2,4-oxadiazoles have been developed that proceed at room temperature in the presence of inorganic bases in aprotic bipolar solvents like DMSO. nih.gov

Furthermore, metal-free heterogeneous carbocatalysts such as graphene oxide (GO) have been utilized for the efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov In this method, GO acts with dual catalytic activity as both an oxidizing agent and a solid acid catalyst. nih.gov Solvent-free approaches, such as grinding reactants in the presence of a solid support like basic alumina, also represent a highly efficient and environmentally benign strategy for synthesizing 1,2,4-thiadiazoles, a related sulfur-containing heterocycle. mdpi.com These methods often feature simple work-up procedures, high yields, and short reaction times, aligning well with the principles of sustainable chemistry. mdpi.com

Biological Evaluation and Mechanistic Studies of 3 Pyridin 2 Yl 5 Thiophen 2 Yl 1,2,4 Oxadiazole Derivatives

Investigation of Biological Activities in In Vitro Models

The unique structural scaffold of 1,2,4-oxadiazoles, featuring a five-membered ring with two nitrogen atoms and one oxygen atom, has positioned them as a significant class of heterocyclic compounds in medicinal chemistry. tandfonline.com Their derivatives are known to exhibit a wide array of pharmacological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antioxidant effects. tandfonline.commdpi.comchemrevlett.com The presence of pyridine (B92270) and thiophene (B33073) rings, both recognized as important pharmacophores, further enhances the potential for diverse biological interactions. nih.gov This section details the in vitro biological evaluation of derivatives based on the 3-pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole framework.

Derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) have demonstrated significant antiproliferative effects across a variety of human tumor cell lines. nih.govmdpi.com The anticancer activity of these compounds is often attributed to their ability to inhibit key biological targets involved in cancer cell proliferation and survival, such as growth factor receptors, kinases, and other enzymes. nih.gov

Research into various oxadiazole derivatives has revealed potent cytotoxic activity against a range of cancer cell lines. For instance, certain 1,2,4-oxadiazole-1,2,3-triazole-pyrazole hybrids have shown substantial anticancer activity against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cells, with IC₅₀ values in the low micromolar to nanomolar range. tandfonline.com Similarly, nortopsentin analogs, where the central imidazole ring was replaced by a 1,3,4-oxadiazole moiety, exhibited significant antiproliferative activity against five different pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC₅₀ values ranging from 1.4 to 8.1 µM. mdpi.com Studies on other derivatives have shown activity against leukemia, hepatocarcinoma, and colon cancer. nih.govpensoft.net The mechanism of action for some of these compounds involves the induction of cell cycle arrest and apoptosis. mdpi.comnih.gov

The 1,2,4-oxadiazole scaffold is a constituent of numerous compounds with a broad spectrum of antimicrobial activity. mdpi.com Derivatives have been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. tandfonline.comnih.gov The lipophilicity and the presence of specific electronegative groups on the substituted rings can significantly influence the antimicrobial potency of these compounds. nih.gov

Studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, and antifungal activity against Aspergillus niger and Saccharomyces cerevisiae. tandfonline.com Certain amino derivatives of 1,3,4-oxadiazole containing a quinoline ring have shown moderate to strong effects against Clostridium tetani, Bacillus subtilis, Salmonella typhi, and E. coli. nih.gov Furthermore, derivatives bearing a pyridine nucleus have exhibited antimycobacterial activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4–8 µM. nih.gov

Oxadiazole derivatives have been investigated for their potential as anti-inflammatory agents. tandfonline.commdpi.com Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes, such as nitric oxide (NO) and cyclooxygenases (COX-1 and COX-2). tandfonline.commdpi.com

For example, a series of 3-aryl-1,2,4-oxadiazoles derived from indomethacin were evaluated for their anti-inflammatory effects. Certain compounds in this series demonstrated a significant inhibitory effect on NO production in cellular assays, with inhibition rates reaching up to 37.2%. tandfonline.com Other studies have focused on the inhibition of COX enzymes. One 1,2,4-oxadiazole derivative showed potent inhibitory activity against both COX-1 (IC₅₀ = 0.140 µM) and COX-2 (IC₅₀ = 0.007 µM), comparing favorably to the standard drug Indomethacin. tandfonline.com Additionally, in vitro anti-inflammatory activity has been assessed using the heat-induced albumin denaturation assay, where some 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibited up to 74.16% inhibition. mdpi.com

The ability of 1,2,4-oxadiazole derivatives to modulate the activity of various enzymes is a key aspect of their therapeutic potential. tandfonline.comnih.gov These compounds have been shown to inhibit a range of enzymes, including kinases, which are crucial regulators of cell signaling, proliferation, and survival.

Specific derivatives have been identified as potent inhibitors of several key enzymes. A series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were evaluated as inhibitors of glycogen synthase kinase 3β (GSK-3β), with the most potent compound exhibiting an IC₅₀ value of 0.19 µM. nih.gov In the context of cancer therapy, 1,3,4-oxadiazole derivatives have been tested as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, with one compound showing an IC₅₀ of 0.5 µM. nih.govresearchgate.net Other research has demonstrated the inhibition of enzymes such as xanthine oxidase (IC₅₀ = 0.41 µM), acetylcholinesterase (IC₅₀ = 0.95 µM), and butyrylcholinesterase (IC₅₀ = 1.49 µM) by novel 1,2,4-oxadiazole thioether derivatives. researchgate.net Some compounds have also been shown to inhibit sodium channels. mdpi.com

Plant-parasitic nematodes represent a significant threat to agriculture, causing substantial economic losses. mdpi.com Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole), a commercial nematicide, highlights the potential of this chemical class in crop protection. mdpi.com Research has focused on synthesizing derivatives to discover compounds with enhanced nematicidal efficacy.

Derivatives of 1,2,4-oxadiazole have demonstrated remarkable nematicidal activities against various plant-parasitic nematodes. mdpi.com In one study, a derivative showed excellent activity against Bursaphelenchus xylophilus with an LC₅₀ value of 2.4 µg/mL, which was significantly more potent than the commercial nematicides avermectin and tioxazafen under the same testing conditions. mdpi.com Another series of novel amide derivatives containing a 1,2,4-oxadiazole moiety also showed excellent activity, with LC₅₀ values ranging from 1.39 to 3.09 mg/L against B. xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of succinate dehydrogenase (SDH) in nematodes. nih.gov

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of antioxidant compounds a key research area. mdpi.com Heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have been evaluated for their ability to scavenge free radicals and act as antioxidants. mdpi.com

The antioxidant potential of oxadiazole derivatives has been assessed through various in vitro assays. In one study, a series of 2,5-disubstituted 1,3,4-oxadiazoles were evaluated using DPPH, NO, H₂O₂, and LPO methods, with one compound showing a strong antioxidant activity with an IC₅₀ value of 15.15 μg/mL. tandfonline.com Another study investigating catechol derivatives with a 1,3,4-oxadiazole fragment found a pronounced inhibitory effect against the superoxide anion radical, with an IC₅₀ value of 31.13 µM, which was superior to the standard Trolox. nih.gov Furthermore, flurbiprofen-incorporated 1,3,4-oxadiazole derivatives have shown promising free radical scavenging potential, with one derivative exhibiting 80.23% inhibition in a DPPH assay at a concentration of 100 µg/mL. mdpi.com

Exploration of Mechanisms of Action and Molecular Targets

Research into the mechanisms of action for 1,2,4-oxadiazole derivatives reveals a diverse range of molecular targets and cellular effects, contributing to their broad therapeutic potential.

Target Protein Identification and Binding Specificity (e.g., TIP47, Acetylcholine Receptors, Kinases)

Derivatives of the 1,2,4-oxadiazole scaffold have been identified as inhibitors or modulators of several important protein classes, including kinases and neurotransmitter receptors.

Kinase Inhibition : A significant area of investigation has been the role of 1,2,4-oxadiazole derivatives as kinase inhibitors. Various studies have identified these compounds as potent inhibitors of key kinases involved in cancer progression. tandfonline.com For instance, certain derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in tumor growth and angiogenesis. tandfonline.commdpi.comnih.gov Molecular dynamics simulations and in-vitro assays have confirmed that these compounds can act as ATP-mimicking tyrosine kinase inhibitors of EGFR. tandfonline.com Other kinases targeted by this class of compounds include RET kinase and human DNA topoisomerase IIa. researchgate.netnih.gov

Acetylcholine Receptors : In the context of nematicidal activity, specific 1,2,4-oxadiazole derivatives have been shown to target the acetylcholine receptors of nematodes. nih.gov The compound Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole), a structurally related nematicide, and its derivatives interfere with nematode physiology, leading to their demise. nih.govresearchgate.net Transcriptome and enzyme activity analyses of one such derivative, compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), indicated its activity was primarily related to its effect on the acetylcholine receptor of the nematode Bursaphelenchus xylophilus. nih.gov

Other Targets : The versatility of the 1,2,4-oxadiazole scaffold is further highlighted by its interaction with other protein targets. Studies have identified derivatives that act as positive allosteric modulators of the metabotropic glutamate 4 (mGluR4) receptor, suggesting potential applications in neurological disorders. tandfonline.com Additionally, other research has pointed to Rpn6, a subunit of the 26S proteasome, as a target, leading to the activation of the Nrf2 signaling pathway which protects cells from oxidative stress. acs.org

Cellular Pathway Perturbations (e.g., Apoptosis Induction, Cell Cycle Arrest)

A primary mechanism through which 1,2,4-oxadiazole derivatives exert their anticancer effects is by inducing disruptions in fundamental cellular pathways, namely apoptosis and the cell cycle.

Apoptosis Induction : Numerous studies have demonstrated that 3,5-diaryl-substituted 1,2,4-oxadiazole derivatives are potent inducers of apoptosis. nih.gov This programmed cell death is often mediated through the activation of caspases, which are key executioners of the apoptotic process. mdpi.com Specifically, certain derivatives have been found to be novel apoptosis inducers through the activation of caspase-3. mdpi.com The pro-apoptotic activity is also evidenced by the upregulation of proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

Cell Cycle Arrest : In addition to inducing apoptosis, these compounds can perturb the normal progression of the cell cycle. Flow cytometry analysis has revealed that various 1,2,4-oxadiazole derivatives can cause cancer cells to arrest in different phases of the cell cycle. mdpi.comnih.gov For example, some analogs of the marine natural product nortopsentin, where the central imidazole ring is replaced by a 1,2,4-oxadiazole, were found to arrest human colon cancer cells at the G0/G1 phase. nih.gov Other derivatives have been shown to cause cell cycle arrest at the G2/M phase. tandfonline.com This disruption of the cell cycle machinery prevents cancer cell proliferation. nih.gov

Receptor-Ligand Interactions and Allosteric Modulation

The biological activity of 1,2,4-oxadiazole derivatives is fundamentally governed by their interactions with target receptors. The oxadiazole ring is considered a bioisosteric equivalent of ester and amide groups, allowing it to form specific interactions like hydrogen bonds with biological macromolecules. researchgate.netnih.gov

Molecular docking and computational studies have been instrumental in elucidating these interactions. For kinase inhibitors, these studies reveal binding modes within the ATP-binding pocket of enzymes like EGFR and VEGFR-2. tandfonline.comtandfonline.com The interactions often involve hydrogen bonding, Van der Waals forces, and lipophilic interactions. tandfonline.com For instance, docking studies with caspase-3 have shown that hydrogen bonding may be responsible for the pro-apoptotic activity of certain derivatives. mdpi.com

Furthermore, these compounds can act as allosteric modulators, binding to a site on a receptor that is distinct from the primary (orthosteric) binding site. This is exemplified by derivatives that act as positive allosteric modulators (PAMs) of the mGlu4 receptor, enhancing the receptor's response to the endogenous ligand glutamate. tandfonline.com

In Vivo Animal Model Studies (excluding human data)

The therapeutic potential of this compound derivatives has been validated in various non-human, in vivo animal models, demonstrating their efficacy in relevant disease contexts.

Efficacy Assessment in Disease Models (e.g., Tumor Models, Nematode Infection Models)

Nematode Infection Models : The 1,2,4-oxadiazole scaffold is the core of the nematicide Tioxazafen, which has shown broad-spectrum activity against various plant-parasitic nematodes. researchgate.netmdpi.com In vitro bioassays have demonstrated that derivatives of this class exhibit remarkable nematicidal activities against species such as Bursaphelenchus xylophilus (pine wood nematode), Aphelenchoides besseyi (rice stem nematode), and Ditylenchus dipsaci. nih.govnih.gov For example, compound A1 showed significantly higher potency against B. xylophilus than commercial nematicides like avermectin and fosthiazate. nih.gov Other derivatives also showed high mortality rates against Meloidogyne incognita. mdpi.com

| Compound | Target Nematode | Activity Metric (LC50/Mortality) | Reference |

|---|---|---|---|

| Compound A1 | Bursaphelenchus xylophilus | LC50: 2.4 µg/mL | nih.gov |

| Tioxazafen (Control) | Bursaphelenchus xylophilus | LC50: >300 µg/mL | nih.gov |

| Compound F11 | Meloidogyne incognita | 93.2% Mortality at 200 µg/mL | mdpi.com |

| Compound A7 | Bursaphelenchus xylophilus | LC50: 1.39-3.09 mg/L | nih.gov |

Tumor Models : While direct in vivo tumor model data for this compound is limited, related oxadiazole derivatives have shown efficacy. For instance, pyrrolotriazine derivatives of 1,3,4-oxadiazole have been tested pre-clinically in heterogeneous tumor models. mdpi.com In a study on angiogenesis, which is critical for tumor growth, 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones demonstrated significant inhibition of angiogenesis in in vivo zebrafish embryo assays. nih.gov Additionally, a novel 1,2,4-oxadiazole derivative, wyc-7-20, showed therapeutic potential in a transgenic mouse model for Alzheimer's disease by improving cognitive impairments and clearing β-amyloid plaques. dovepress.com

Pharmacodynamic Evaluation in Relevant Biological Systems

Pharmacodynamic studies in animal models have begun to shed light on the physiological effects of these compounds over time.

In zebrafish embryos, the anti-angiogenic effects of certain oxadiazole derivatives were observed, demonstrating their ability to interfere with blood vessel formation in a living organism. nih.gov In rodent models for Alzheimer's disease, treatment with a 1,2,4-oxadiazole derivative led to improved cognitive function and a reduction in the pathological hallmarks of the disease, indicating a positive pharmacodynamic response in the central nervous system. dovepress.com

Structure Activity Relationship Sar Analysis of 3 Pyridin 2 Yl 5 Thiophen 2 Yl 1,2,4 Oxadiazole and Analogs

Impact of Substituent Variation at the Pyridine (B92270) Moiety

The pyridine ring, a common scaffold in medicinal chemistry, offers multiple positions for substitution, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. researchgate.net While direct SAR studies on 3-pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole are not extensively documented, research on analogous structures provides valuable insights. For instance, in a series of pyridine-linked 1,3,4-oxadiazole-triazole hybrids, the nature and position of substituents on the pyridine ring were found to significantly impact their anticancer activity.

Generally, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can alter the molecule's electron distribution, basicity, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets. For example, studies on other heterocyclic compounds have shown that the position of a substituent on the pyridine ring can influence its metabolic stability and pharmacokinetic profile.

To systematically evaluate the impact of substituents on the pyridine moiety of this compound, a combinatorial library could be synthesized with variations at the 4-, 5-, and 6-positions of the pyridine ring. The following table outlines a hypothetical set of analogs for such a study:

| Compound ID | Substituent at Pyridine C4 | Substituent at Pyridine C5 | Substituent at Pyridine C6 | Predicted Effect on Activity |

| Parent | H | H | H | Baseline |

| PY-1 | CH₃ | H | H | Increased lipophilicity |

| PY-2 | H | OCH₃ | H | Increased polarity, H-bond acceptor |

| PY-3 | H | H | Cl | Electron-withdrawing, altered electrostatics |

| PY-4 | F | H | H | Electron-withdrawing, potential for H-bonding |

Influence of Substituent Variation at the Thiophene (B33073) Moiety

The thiophene ring is another key component of the molecule, and its substitution can significantly modulate biological activity. Studies on thiophene-containing compounds have demonstrated that both the nature and position of substituents are critical. For instance, in a series of thiophene-linked 1,2,4-triazoles, the presence of a bromine atom on the thiophene ring was found to influence the antibacterial activity spectrum. mdpi.com Similarly, research on 2-(thiophen-2-yl)oxazole derivatives showed that diversification at the 4-position of the thiophene core led to varied biological activities.

A representative set of such analogs is proposed in the following table:

| Compound ID | Substituent at Thiophene C3 | Substituent at Thiophene C4 | Substituent at Thiophene C5 | Predicted Effect on Activity |

| Parent | H | H | H | Baseline |

| TH-1 | CH₃ | H | H | Increased lipophilicity, potential steric hindrance |

| TH-2 | H | Br | H | Electron-withdrawing, increased size |

| TH-3 | H | H | NO₂ | Strong electron-withdrawing group |

| TH-4 | H | H | OCH₃ | Electron-donating, H-bond acceptor |

Effects of Positional Isomerism on Biological Activity (e.g., 2-pyridyl vs. 3-pyridyl, 2-thiophenyl vs. 3-thiophenyl)

Positional isomerism can have a profound impact on the biological activity of a compound by altering its three-dimensional shape and the orientation of key functional groups. In the case of this compound, changing the point of attachment of the pyridine and thiophene rings to the oxadiazole core can lead to significant differences in activity.

The following table illustrates the potential positional isomers and their expected impact on molecular geometry:

| Isomer | Description | Expected Geometric Impact |

| 2-pyridyl, 2-thiophenyl | Parent compound | Baseline geometry |

| 3-pyridyl, 2-thiophenyl | Pyridine attached at C3 | Altered angle between pyridine and oxadiazole |

| 4-pyridyl, 2-thiophenyl | Pyridine attached at C4 | Further alteration of the pyridine-oxadiazole angle |

| 2-pyridyl, 3-thiophenyl | Thiophene attached at C3 | Altered angle between thiophene and oxadiazole |

Role of the 1,2,4-Oxadiazole (B8745197) Core Substitution Pattern

The 1,2,4-oxadiazole ring serves as a central scaffold, and its substitution pattern is critical for biological activity. The 3,5-disubstituted pattern, as seen in the parent compound, is the most common and synthetically accessible. researchgate.net This arrangement provides a stable and planar core that can act as a bioisosteric replacement for amide or ester groups, often improving metabolic stability. nih.gov

The electronic nature of the 1,2,4-oxadiazole ring is also important. It is an electron-poor heterocycle, and its electron-withdrawing effect is more pronounced at the C-5 position than at the C-3 position. nih.gov This differential electronic influence can affect the properties of the attached pyridine and thiophene rings and their interactions with biological targets. The stability of the 1,2,4-oxadiazole ring, being greater than that of the 1,2,3- and 1,2,5-isomers, contributes to its prevalence in medicinal chemistry. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been successfully employed to guide the design of new analogs with improved potency. ijpsdronline.comnih.govresearchgate.net

A typical 3D-QSAR study on this compound analogs would involve:

Data Set Preparation: A series of analogs with known biological activities is compiled.

Molecular Modeling: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields are calculated around the aligned molecules.

Statistical Analysis: Partial least squares (PLS) regression is often used to build a mathematical model that correlates the calculated fields with the biological activity. ijpsdronline.com

The resulting QSAR model can be visualized as contour maps that indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, a model might show that a bulky, electropositive substituent at a particular position on the pyridine ring enhances activity, while a small, electronegative group is preferred on the thiophene ring. Such models provide a rational basis for designing new, more potent compounds. conicet.gov.ar

Pharmacophore Identification for Targeted Biological Effects

Pharmacophore modeling is another computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. For a series of active 1,2,4-oxadiazole derivatives, a pharmacophore model can be developed to guide the discovery of new compounds with the same mechanism of action. nih.govnih.gov

A pharmacophore model for this compound and its analogs would typically include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyridine and oxadiazole rings.

Hydrogen Bond Donors: Potential substituents on the rings.

Aromatic Rings: The pyridine and thiophene rings themselves, which can engage in pi-pi stacking interactions.

The following table outlines a hypothetical pharmacophore model based on the parent compound's structure:

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |

| Aromatic Ring 1 | Pyridine | Pi-pi stacking, hydrophobic interaction |

| Aromatic Ring 2 | Thiophene | Pi-pi stacking, hydrophobic interaction |

| Hydrogen Bond Acceptor 1 | Pyridine Nitrogen | Hydrogen bonding with target |

| Hydrogen Bond Acceptor 2 | Oxadiazole Nitrogens/Oxygen | Hydrogen bonding with target |

By understanding the key pharmacophoric features, medicinal chemists can design novel molecules that retain these essential interactions while having improved properties such as selectivity, potency, and bioavailability.

Computational Chemistry and Molecular Modeling of 3 Pyridin 2 Yl 5 Thiophen 2 Yl 1,2,4 Oxadiazole

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic properties of molecular systems. Through DFT, a detailed understanding of the electron distribution and energy levels within 3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole can be achieved, which is fundamental to predicting its reactivity and spectroscopic characteristics.

The electronic structure of this compound is characterized by a π-conjugated system that extends across the pyridine (B92270), thiophene (B33073), and 1,2,4-oxadiazole (B8745197) rings. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For analogous compounds, these calculations have revealed that the electron density in the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO is often distributed across the electron-deficient pyridine and oxadiazole moieties. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

Conformational Analysis and Stability

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically correspond to π → π* excitations within the conjugated system. Theoretical calculations on similar pyridine-oxadiazole systems have shown good agreement with experimental UV-Vis spectra longdom.org.

Furthermore, DFT can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for confirming the chemical structure of newly synthesized compounds and for assigning the signals in experimental spectra. For instance, in analogous pyridine-based oxadiazole derivatives, the carbon atoms in the oxadiazole ring are characteristically deshielded and resonate at lower fields in the ¹³C NMR spectrum nih.gov.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Interpretation |

| UV-Vis (λmax) | ~310 nm | Corresponds to π → π* electronic transitions |

| ¹H NMR (δ) | 7.5-8.8 ppm | Aromatic protons of pyridine and thiophene rings |

| ¹³C NMR (δ) | 110-170 ppm | Aromatic carbons, with oxadiazole carbons at the lower field |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. These studies are crucial for understanding the potential biological activity of this compound and for identifying potential protein targets.

Given the structural motifs present in this compound, several biological targets can be hypothesized. For example, various kinases, enzymes, and receptors have been identified as targets for compounds containing pyridine, thiophene, and oxadiazole rings. Molecular docking simulations can be performed against a panel of such targets to predict the binding affinity, often expressed as a docking score or estimated binding energy (in kcal/mol). A lower binding energy generally indicates a more favorable interaction. For instance, docking studies on similar pyridine clubbed 1,3,4-oxadiazoles have been performed against Mycobacterium tuberculosis enoyl-ACP (CoA) reductase to predict their binding modes and affinities figshare.com. While no specific docking studies on the title compound are publicly available, based on related structures, it could be predicted to have affinity for targets such as cyclin-dependent kinases (CDKs) or other enzymes involved in cell signaling pathways nih.gov.

Beyond predicting binding affinity, molecular docking provides a detailed picture of the binding mode of the ligand within the protein's active site. This includes identifying the key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). For this compound, the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the oxadiazole ring are potential hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site. The thiophene ring can engage in hydrophobic interactions. For example, in docking studies of pyridine-oxadiazole derivatives with CDK2, hydrogen bonds with residues like Leu83 and π-π interactions with Phe80 have been observed nih.gov.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Description |

| Predicted Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Lys20, Leu83, Phe80 |

| Types of Interactions | Hydrogen bond with Lys20 (pyridine N), Hydrophobic interaction with Leu83 (thiophene), π-π stacking with Phe80 (oxadiazole) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule in its environment.

Key dihedral angles that determine the molecule's conformation include:

The bond connecting the pyridin ring to the oxadiazole ring.

The bond connecting the thiophen ring to the oxadiazole ring.

Simulations would likely reveal that while the individual rings are planar, the molecule as a whole can adopt various conformations due to rotation around these bonds. The relative orientation of the nitrogen and sulfur heteroatoms can also influence the molecule's electrostatic potential and hydrogen bonding capacity.

Table 1: Representative Dihedral Angles and Conformational Energy

| Conformation | Dihedral Angle 1 (Py-Oxa) | Dihedral Angle 2 (Oxa-Thio) | Potential Energy (kcal/mol) |

| Planar | 0° | 0° | 5.2 |

| Twisted 1 | 45° | 30° | 1.5 |

| Twisted 2 | 90° | 60° | 3.8 |

| Perpendicular | 90° | 90° | 7.1 |

This is a hypothetical representation of data from a molecular dynamics simulation.

Parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand backbone atoms.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.

A stable complex would be characterized by low RMSD values for both the protein and the ligand, indicating minimal conformational changes from the initial docked pose. The RMSF analysis might highlight specific loops or domains of the protein that become more or less flexible upon binding.

In Silico Prediction of Bioactivity Scores and ADMET Properties

Computational tools are widely used to predict the biological activity and pharmacokinetic properties of a molecule before it is synthesized and tested in the lab. These predictions help in prioritizing compounds with a higher probability of success.

In silico methods can predict a range of properties, including absorption, distribution, metabolism, and excretion (ADMET). For this compound, these predictions are based on its structural features and comparison to databases of known drugs.

Table 2: Predicted Bioactivity and ADMET Properties

| Property | Predicted Value | Interpretation |

| Bioactivity Scores | ||

| GPCR Ligand | 0.15 | Moderately Active |

| Ion Channel Modulator | -0.20 | Moderately Active |

| Kinase Inhibitor | 0.30 | Active |

| Nuclear Receptor Ligand | -0.55 | Inactive |

| Protease Inhibitor | 0.05 | Moderately Active |

| Enzyme Inhibitor | 0.25 | Active |

| ADMET Properties | ||

| Human Intestinal Absorption | > 80% | Good |

| Blood-Brain Barrier Permeation | -0.15 | Moderate |

| Caco-2 Permeability | 1.2 x 10^-6 cm/s | Moderate |

| P-glycoprotein Substrate | No | Good |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

These values are hypothetical and derived from common in silico prediction models.

Bioactivity scores are calculated based on the similarity of the compound's structure to known active molecules. eijppr.com A score greater than 0 suggests a higher probability of biological activity. ADMET predictions are crucial for assessing the drug-likeness of a compound. nih.gov For instance, high intestinal absorption and the absence of P-glycoprotein substrate activity are desirable properties.

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound is identified as a hit from a virtual screen, computational methods can be used to optimize its structure to improve its potency and pharmacokinetic properties.

Structure-activity relationship (SAR) studies can be performed computationally by making systematic modifications to the parent molecule and predicting the effect of these changes on its binding affinity and other properties. dmed.org.ua For example, different substituents could be added to the pyridin or thiophen rings to explore new interactions with the target protein.

Table 3: Hypothetical Lead Optimization of this compound

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted hERG Inhibition |

| Lead-001 | This compound | -7.5 | Moderate |

| Opt-001 | 4-fluoro-pyridin-2-yl substitution | -8.2 | Low |

| Opt-002 | 5-chloro-thiophen-2-yl substitution | -8.0 | Moderate |

| Opt-003 | 3-methoxy-pyridin-2-yl substitution | -7.8 | High |

This table illustrates a hypothetical lead optimization study.

The goal of lead optimization is to identify a derivative with improved efficacy and a better safety profile. Computational predictions of properties like hERG inhibition are critical for early safety assessment.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Derivatives with Enhanced Potency or Selectivity

The core structure of 3-Pyridin-2-yl-5-thiophen-2-yl-1,2,4-oxadiazole serves as a promising starting point for the design and synthesis of new derivatives with improved biological efficacy and target selectivity. A key strategy in this endeavor involves the modification of the thiophene (B33073) ring, drawing inspiration from the development of related compounds like Tioxazafen, a commercial nematicide which features a phenyl group in place of the pyridin-2-yl moiety.

Systematic structure-activity relationship (SAR) studies are crucial for guiding the synthesis of more potent analogs. For instance, the introduction of various substituents on the thiophene ring could significantly influence the compound's biological activity. The table below outlines potential modifications and their expected impact on potency and selectivity.

| Modification Site | Substituent Type | Potential Impact |

| Thiophene Ring (Position 4 or 5) | Electron-withdrawing groups (e.g., -NO2, -CN) | May enhance electrophilicity and interaction with biological targets. |

| Thiophene Ring (Position 4 or 5) | Electron-donating groups (e.g., -CH3, -OCH3) | Could modulate lipophilicity and cell membrane permeability. |

| Pyridine (B92270) Ring | Various substituents | Altering the electronic properties and steric bulk of the pyridine ring can fine-tune target binding and selectivity. |

The synthesis of these novel derivatives can be achieved through established organic chemistry methodologies, allowing for the creation of a diverse library of compounds for biological screening.

Exploration of Alternative Biological Activities and Therapeutic Areas (excluding human clinical applications)

While the nematicidal properties of the analogous compound Tioxazafen are well-documented, the broader biological activity spectrum of this compound and its derivatives remains largely unexplored. Preliminary research on similar 1,2,4-oxadiazole-containing compounds suggests potential in several areas of non-human therapeutic interest.

Antimicrobial Activity: The presence of pyridine and thiophene rings, common in many antimicrobial agents, suggests that derivatives of this compound could exhibit antibacterial or antifungal properties. Screening against a panel of pathogenic bacteria and fungi relevant to veterinary medicine or agriculture would be a valuable avenue of research.

Antiviral Activity: Certain heterocyclic compounds have shown promise as antiviral agents. Investigating the efficacy of this compound and its derivatives against viruses affecting animals and plants could open up new avenues for disease management in these sectors.

Anti-inflammatory Activity: The 1,2,4-oxadiazole (B8745197) scaffold has been associated with anti-inflammatory properties in various studies. Evaluation of these compounds in in vitro and in vivo models of inflammation in animals could reveal their potential for veterinary applications.

Advanced Mechanistic Investigations through Omics Technologies

To fully understand the biological effects of this compound and its derivatives, advanced mechanistic studies employing "omics" technologies are essential. These approaches provide a global view of the molecular changes within an organism or cell upon exposure to the compound.

Proteomics: By analyzing the entire protein complement of a target organism, proteomics can identify the specific protein targets of the compound. This can help to elucidate its mechanism of action, whether it be enzyme inhibition, disruption of protein-protein interactions, or other effects.

Metabolomics: This technology focuses on the complete set of small-molecule metabolites within a biological system. Metabolomic profiling can reveal the metabolic pathways that are perturbed by the compound, providing insights into its downstream effects and potential off-target activities.

Transcriptomics: Analyzing the complete set of RNA transcripts can show how the compound affects gene expression. This can help to identify the cellular pathways and processes that are modulated by the compound.

The integration of these omics datasets will provide a comprehensive understanding of the compound's mode of action and will be invaluable for optimizing its properties for specific applications.

Development of this compound as Chemical Probes for Biological Pathways

The inherent structural features of this compound make it a candidate for development as a chemical probe to study biological pathways. By incorporating fluorescent tags or other reporter groups, this molecule can be used to visualize and track specific biological processes in real-time.

For example, a fluorescently labeled derivative could be synthesized to monitor the activity of a specific enzyme or to track the localization of a target protein within a cell. This would provide a powerful tool for basic research in cell biology and biochemistry. The development of such probes would require careful synthetic design to ensure that the reporter group does not interfere with the compound's biological activity.

Applications in Agricultural Chemistry and Materials Science (e.g., Nematicides, Optical Materials)

The potential applications of this compound extend beyond the realm of biology into agricultural chemistry and materials science.

Nematicides: Building on the known nematicidal activity of the closely related compound Tioxazafen, there is a strong rationale for investigating the nematicidal properties of this compound and its derivatives. nih.gov Research has shown that derivatives of 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole exhibit significant activity against various plant-parasitic nematodes. nih.gov A study on derivatives of tioxazafen demonstrated potent activity against nematodes such as Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. nih.gov The introduction of the pyridine ring in place of the phenyl group could modulate the compound's efficacy, spectrum of activity, and environmental profile. The following table summarizes the nematicidal activity of some 1,2,4-oxadiazole derivatives against B. xylophilus. nih.gov

| Compound | LC50 (μg/mL) against B. xylophilus |

| A1 (a tioxazafen derivative) | 2.4 |

| Avermectin | 335.5 |

| Tioxazafen | >300 |

| Fosthiazate | 436.9 |

Optical Materials: The conjugated π-system of this compound suggests potential applications in materials science, particularly in the development of optical materials. Compounds with similar heterocyclic structures are known to exhibit interesting photophysical properties, such as fluorescence. The oxadiazole and thiophene moieties can contribute to electron transport and luminescence, making these compounds candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. umn.edu Further investigation into the photophysical properties of this compound and its derivatives is warranted.

Q & A

Basic Research Question

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons (e.g., oxadiazole C=O at ~165 ppm) .

- IR spectroscopy : Identify C=N (1600–1650 cm⁻¹) and C–O–C (1200–1250 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 178.054) .

How can derivatives be designed to enhance bioactivity against plant-parasitic nematodes?

Advanced Research Question

Structure-activity relationship (SAR) studies suggest:

- Substituent modulation : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) at the pyridinyl ring increases nematicidal activity .

- Hybrid pharmacophores : Attach amide or chalcone fragments to the oxadiazole core to improve binding to nematode acetylcholinesterase .

- In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., Src kinase for anticancer applications) .

What safety protocols are essential during synthesis?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., acetonitrile).

- PPE : Gloves and goggles to prevent skin/eye contact with chloromethyl derivatives .

- Waste disposal : Neutralize acidic/byproduct streams before disposal .

What mechanistic insights explain its rearrangement reactions?

Advanced Research Question

Under basic conditions, (Z)-hydrazones of oxadiazoles undergo:

- Base-catalyzed pathway : Deprotonation followed by [1,3]-sigmatropic rearrangement to triazoles.

- Solvent effects : Dioxane/water mixtures stabilize transition states via hydrogen bonding . Kinetic studies (UV-Vis monitoring) and isotopic labeling (D₂O) validate proton-transfer mechanisms .

How is this compound utilized in material science applications?

Advanced Research Question

- Energetic materials : Nitro derivatives exhibit high density (>1.8 g/cm³) and detonation velocity (~9000 m/s) for explosives research .

- Optoelectronics : As a π-conjugated linker in dye-sensitized solar cells (DSSCs), achieving power conversion efficiencies >8% .

How can reaction conditions be optimized for higher yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.